molecular formula C14H8Cl3IN2OS B4807511 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide CAS No. 6588-30-3

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide

Cat. No.: B4807511
CAS No.: 6588-30-3
M. Wt: 485.6 g/mol
InChI Key: QUTOOQIMAIGZQS-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of chlorine, iodine, and thiourea groups in its structure makes it a compound of significant interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2,5-dichloroaniline to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonyl compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can chelate metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
  • 2-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide

Uniqueness

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that lack the iodine substituent.

Properties

IUPAC Name

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3IN2OS/c15-7-1-3-11(17)12(5-7)19-14(22)20-13(21)9-6-8(18)2-4-10(9)16/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTOOQIMAIGZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366936
Record name STK141471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6588-30-3
Record name STK141471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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